molecular formula C10H12N2O2 B1251162 3-Hydroxycotinine CAS No. 205246-48-6

3-Hydroxycotinine

Cat. No.: B1251162
CAS No.: 205246-48-6
M. Wt: 192.21 g/mol
InChI Key: XOKCJXZZNAUIQN-IENPIDJESA-N
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Description

Hydroxycotinine belongs to the class of organic compounds known as pyrrolidinylpyridines. Pyrrolidinylpyridines are compounds containing a pyrrolidinylpyridine ring system, which consists of a pyrrolidine ring linked to a pyridine ring. Hydroxycotinine is soluble (in water) and a very weakly acidic compound (based on its pKa). Hydroxycotinine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine, saliva, and blood. Within the cell, hydroxycotinine is primarily located in the cytoplasm. Hydroxycotinine can be biosynthesized from cotinine through its interaction with the enzyme cytochrome P450 2A6. In humans, hydroxycotinine is involved in the nicotine action pathway and the nicotine metabolism pathway.

Properties

CAS No.

205246-48-6

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

(5S)-3-hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one

InChI

InChI=1S/C10H12N2O2/c1-12-8(5-9(13)10(12)14)7-3-2-4-11-6-7/h2-4,6,8-9,13H,5H2,1H3/t8-,9?/m0/s1

InChI Key

XOKCJXZZNAUIQN-IENPIDJESA-N

SMILES

CN1C(CC(C1=O)O)C2=CN=CC=C2

Isomeric SMILES

CN1[C@@H](CC(C1=O)O)C2=CN=CC=C2

Canonical SMILES

CN1C(CC(C1=O)O)C2=CN=CC=C2

Key on ui other cas no.

34834-67-8

physical_description

Solid

Synonyms

1-methyl-3-hydroxy-5-(3-pyridyl)-2-pyrrolidinone
3'-hydroxycotinine
3-hydroxycotinine
hydroxycotinine
trans-3'-hydroxycotinine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxycotinine
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3-Hydroxycotinine
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3-Hydroxycotinine
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3-Hydroxycotinine
Reactant of Route 5
3-Hydroxycotinine
Reactant of Route 6
3-Hydroxycotinine

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